GSK121

Description

Properties

IUPAC Name |

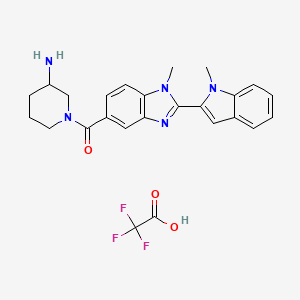

(3-aminopiperidin-1-yl)-[1-methyl-2-(1-methylindol-2-yl)benzimidazol-5-yl]methanone;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O.C2HF3O2/c1-26-19-8-4-3-6-15(19)13-21(26)22-25-18-12-16(9-10-20(18)27(22)2)23(29)28-11-5-7-17(24)14-28;3-2(4,5)1(6)7/h3-4,6,8-10,12-13,17H,5,7,11,14,24H2,1-2H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCLWQZRCAQPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)N3CCCC(C3)N)N=C1C4=CC5=CC=CC=C5N4C.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK121: A Technical Guide to its Mechanism of Action on PAD4

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of GSK121, a selective inhibitor of Protein Arginine Deiminase 4 (PAD4). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of PAD4 inhibition.

Introduction to PAD4 and its Role in Disease

Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline on target proteins, a process known as citrullination or deimination.[1] This modification can alter the structure and function of proteins, thereby influencing various physiological and pathological processes.[1] PAD4 is notably the only PAD isozyme with a nuclear localization sequence, allowing it to target nuclear proteins, including histones.[1]

The citrullination of histones by PAD4 plays a crucial role in chromatin decondensation. This process is essential for the formation of Neutrophil Extracellular Traps (NETs), web-like structures of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens.[2] However, excessive NET formation has been implicated in the pathophysiology of various diseases, including autoimmune disorders like rheumatoid arthritis and lupus, as well as thrombosis and cancer.[3]

Discovery of this compound

This compound was identified as a potent and selective inhibitor of PAD4 through the screening of a DNA-encoded small-molecule library by GlaxoSmithKline.[3] This initial compound served as the foundation for the development of more potent and optimized PAD4 inhibitors, namely GSK199 and GSK484.[3]

Mechanism of Action

This compound and its derivatives employ a novel mechanism of action, distinguishing them from earlier irreversible PAD inhibitors. They are reversible inhibitors that specifically target the low-calcium conformation of PAD4.[3][4] This is significant because PAD4 activity is tightly regulated by intracellular calcium levels, with a 10,000-fold increase in activity upon calcium binding.[3]

The binding of this compound to the calcium-deficient form of PAD4 hinders the enzyme's transition to its active, calcium-bound conformation.[3] This interaction results in a mixed mode of inhibition with respect to the enzyme's substrate.[3]

Signaling Pathway of PAD4 Inhibition by this compound

The following diagram illustrates the catalytic cycle of PAD4 and the inhibitory action of this compound.

Caption: PAD4 activation, catalysis, and inhibition by this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its more potent derivatives, GSK199 and GSK484.

| Compound | Assay Type | Target | IC50 | Calcium Concentration | Reference |

| This compound | Functional Assay | PAD4 | 3.2 µM | Not Specified | AbMole BioScience |

| GSK199 | Fluorescence Polarization | PAD4 | 200 nM | 0 mM | [3] |

| Fluorescence Polarization | PAD4 | 1 µM | 2 mM | [3] | |

| GSK484 | Fluorescence Polarization | PAD4 | 50 nM | 0 mM | [3] |

| Fluorescence Polarization | PAD4 | 250 nM | 2 mM | [3] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays used to characterize PAD4 inhibitors like this compound.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of inhibitors to PAD4.

Principle: The assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled molecule (tracer) upon binding to a larger protein (PAD4). The binding of the tracer to PAD4 slows its rotation, leading to an increase in fluorescence polarization. Inhibitors compete with the tracer for binding to PAD4, causing a decrease in polarization.

Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSK484 | Structural Genomics Consortium [thesgc.org]

The Role of GSK121 in the Inhibition of Citrullination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK121, a selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4), and its role in the inhibition of citrullination. Citrullination, the post-translational conversion of arginine to citrulline, is a critical process implicated in various physiological and pathological conditions, including autoimmune diseases, cardiovascular events, and cancer.[1][2] PAD4 is a key enzyme catalyzing this reaction, particularly in granulocytes, making it a significant therapeutic target.[1][2]

Mechanism of Action of this compound

This compound is a selective, reversible inhibitor of PAD4.[1][3] Its mechanism is unique in that it preferentially binds to the calcium-deficient, inactive form of the PAD4 enzyme.[1][2] This is a crucial distinction, as PAD enzymes are calcium-dependent for their catalytic activity.[4][5] By stabilizing the inactive conformation, this compound and its more potent derivatives, GSK199 and GSK484, prevent the enzyme from adopting its active state, even in the presence of calcium, thereby inhibiting the citrullination of target proteins like histones.[1][2] This targeted inhibition of PAD4 has been shown to be sufficient to disrupt the formation of Neutrophil Extracellular Traps (NETs), a process heavily reliant on histone citrullination.[1]

Quantitative Data on PAD4 Inhibition

The inhibitory potency of this compound and its optimized successors, GSK199 and GSK484, has been quantified through various biochemical and cellular assays. The following table summarizes the key inhibitory concentrations (IC50) for these compounds against PAD4.

| Compound | Assay Type | Calcium Concentration | IC50 | Reference |

| This compound | Functional Assay | Not Specified | 3.2 µM | [6] |

| GSK199 | Biochemical Assay | 0 mM | 200 nM | [1][3] |

| Biochemical Assay | 2 mM | 1 µM | [1] | |

| GSK484 | Biochemical Assay | 0 mM | 50 nM | [1] |

| Biochemical Assay | 2 mM | 250 nM | [1] |

Signaling Pathway of PAD4-Mediated Citrullination and Inhibition by this compound

The following diagram illustrates the signaling pathway leading to protein citrullination by PAD4 and the point of intervention for this compound.

Caption: PAD4-mediated citrullination pathway and this compound inhibition.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used in the characterization of this compound.

Fluorescence Polarization (FP) Ligand Binding Assay

This assay is used to determine the binding affinity of inhibitors to PAD4.

-

Reagents: Full-length PAD4 enzyme, a fluorescently labeled tracer compound (e.g., GSK215), and the test inhibitor (this compound).

-

Procedure:

-

A constant concentration of the fluorescent tracer is incubated with varying concentrations of the PAD4 enzyme to determine the optimal enzyme concentration for the binding assay.

-

The test inhibitor (this compound) is serially diluted and added to a mixture of PAD4 and the fluorescent tracer.

-

The reaction is incubated to reach equilibrium.

-

The fluorescence polarization is measured. A decrease in polarization indicates displacement of the fluorescent tracer by the inhibitor.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Ammonia (NH3) Release Assay for Citrullination

This functional assay measures the enzymatic activity of PAD4 by detecting the release of ammonia, a byproduct of the citrullination reaction.

-

Reagents: Recombinant PAD4 enzyme, a substrate such as benzoyl-arginine ethyl ester (BAEE), calcium chloride, and a reagent to detect ammonia.

-

Procedure:

-

The PAD4 enzyme is incubated with the substrate (BAEE) in the presence of a specific calcium concentration (e.g., 0.2 mM).

-

Varying concentrations of the inhibitor (this compound) are added to the reaction mixture.

-

The reaction is allowed to proceed for a set period.

-

The amount of ammonia produced is quantified using a colorimetric or fluorometric method.

-

-

Data Analysis: The IC50 value is determined by measuring the reduction in ammonia production at different inhibitor concentrations.

Mass Spectrometry for Compound Reversibility

This method is employed to determine if an inhibitor binds to the target enzyme covalently (irreversibly) or non-covalently (reversibly).

-

Reagents: PAD4 enzyme, test compound (this compound), a known irreversible inhibitor (e.g., Cl-amidine) as a positive control, and a DMSO control.

-

Procedure:

-

The PAD4 enzyme is incubated with a high concentration of the test compound (e.g., 10 µM) overnight in the presence and absence of calcium.

-

The samples are then analyzed using a Time of Flight (ToF) mass spectrometer to determine the mass of the PAD4 protein.

-

-

Data Analysis: An increase in the mass of the PAD4 protein corresponding to the mass of the inhibitor indicates covalent binding. No change in mass suggests reversible binding.

Experimental Workflow for PAD4 Inhibitor Discovery

The discovery and characterization of PAD4 inhibitors like this compound follow a structured workflow, from initial screening to cellular validation.

Caption: Workflow for the discovery of PAD4 inhibitors.

Conclusion

This compound and its more potent analogs, GSK199 and GSK484, are valuable research tools for elucidating the role of PAD4-mediated citrullination in health and disease. Their unique mechanism of targeting the inactive state of the enzyme provides a selective means of inhibiting this post-translational modification. The experimental protocols and workflows detailed in this guide offer a framework for the continued investigation and development of PAD4 inhibitors as potential therapeutics for a range of inflammatory and autoimmune disorders. The robust preclinical data, particularly for GSK199 and GSK484, in models of rheumatoid arthritis underscore the therapeutic potential of this class of inhibitors.[7]

References

- 1. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dysregulation of PAD4-mediated citrullination of nuclear GSK3β activates TGF-β signaling and induces epithelial-to-mesenchymal transition in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting peptidylarginine deiminases (PAD1-4) by targeting a Ca2+ dependent allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK121 as a first-generation PAD4 inhibitor

A Technical Whitepaper for Drug Discovery Professionals

Introduction

Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, plays a crucial role in various physiological and pathological processes, including gene regulation, inflammation, and the formation of neutrophil extracellular traps (NETs).[1][2][3] Dysregulation of PAD4 activity has been implicated in the pathogenesis of numerous diseases, including autoimmune disorders like rheumatoid arthritis, various cancers, and thrombosis.[1][2][4] Consequently, PAD4 has emerged as a promising therapeutic target for the development of novel inhibitors.

This technical guide provides an in-depth overview of GSK121, a first-generation, selective, and reversible inhibitor of PAD4. Identified through the screening of DNA-encoded small-molecule libraries, this compound served as a crucial lead compound in the development of more potent PAD4 inhibitors.[2] This document will detail the biochemical properties of this compound and its optimized analogues, the experimental protocols used for their characterization, and the key signaling pathways modulated by PAD4 inhibition.

Biochemical Profile of this compound and Optimized Analogues

This compound was identified as a lead compound for PAD4 inhibitor development.[2] Further optimization of this compound led to the discovery of GSK199 and GSK484, which exhibit enhanced potency.[1][2] A key characteristic of these inhibitors is their preferential binding to the calcium-free form of PAD4.[2][3] The inhibitory activity of these compounds is influenced by calcium concentration, with lower potency observed at higher calcium levels.[4][5]

| Compound | Assay Type | Calcium Concentration | IC50 |

| GSK199 | Fluorescence Polarization | 0 mM | 200 nM[4] |

| Fluorescence Polarization | 2 mM | 1 µM[4] | |

| GSK484 | Fluorescence Polarization | 0 mM | 50 nM[4][5] |

| Fluorescence Polarization | 2 mM | 250 nM[4][5] |

Mechanism of Action and Signaling Pathways

PAD4 exerts its biological effects through the citrullination of both histone and non-histone proteins.[2] In the nucleus, PAD4-mediated histone citrullination leads to chromatin decondensation, which is a critical step in the formation of NETs.[6] NETs are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. However, excessive NET formation can contribute to tissue damage and thrombosis.[4]

By inhibiting PAD4, this compound and its analogues block histone citrullination, thereby preventing chromatin decondensation and subsequent NET formation.[1] This mechanism has been shown to be effective in both mouse and human neutrophils.[1]

Beyond its role in NETosis, PAD4 is also involved in the regulation of gene expression through its interaction with transcription factors and its influence on histone modifications.[2] For instance, PAD4 can affect the function of the tumor suppressor p53 and its downstream pathways.[1][2]

PAD4-Mediated Signaling Pathway

Caption: PAD4 activation and inhibition by this compound in neutrophils.

Experimental Protocols

PAD4 Functional Assay

This assay measures the enzymatic activity of PAD4 by detecting the release of ammonia during the citrullination of a substrate.[4]

Materials:

-

Recombinant full-length PAD4

-

Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, 0.6 mg/mL BSA, pH 8

-

Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)

-

Stop/Detection Buffer: 50 mM EDTA, 2.6 mM o-phthalaldehyde, 2.6 mM DTT

-

This compound or other test compounds

-

384-well plates

Procedure:

-

Dilute PAD4 to 30 nM in Assay Buffer.

-

Add various concentrations of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the diluted PAD4 enzyme to the wells.

-

Pre-incubate the plate at room temperature for 30 minutes.

-

Initiate the reaction by adding the BAEE substrate (final concentration 3 mM) and calcium chloride (final concentration 600 µM).

-

Incubate for 60 minutes.

-

Stop the reaction by adding the Stop/Detection Buffer.

-

Measure the fluorescence to determine the amount of ammonia produced.

Fluorescence Polarization (FP) Ligand Binding Assay

This assay is used to determine the binding affinity of inhibitors to PAD4.[4]

Materials:

-

Recombinant full-length PAD4

-

Fluorescently labeled PAD4 ligand (e.g., GSK215)

-

Assay Buffer: 100 mM HEPES, pH 8, 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM DTT

-

Varying concentrations of calcium chloride

-

This compound or other test compounds

-

384-well plates

Procedure:

-

To determine the apparent dissociation constant (Kd) of the fluorescent ligand, serially dilute PAD4 in the presence of a fixed concentration of the fluorescent ligand (e.g., 10 nM GSK215) in Assay Buffer with varying calcium concentrations (0, 0.2, 2, and 10 mM).

-

Incubate for 50 minutes.

-

Measure fluorescence polarization to determine the apparent Kd at each calcium concentration.

-

For IC50 determination, serially dilute the test compounds in DMSO.

-

Add the test compounds to wells containing PAD4 (at the calculated Kd for each calcium condition) and the fluorescent ligand in Assay Buffer with the same range of calcium concentrations.

-

Incubate and measure fluorescence polarization to determine the IC50 values.

Experimental Workflow for PAD4 Inhibitor Characterization

Caption: Workflow for the discovery and characterization of PAD4 inhibitors.

Conclusion

This compound represents a significant milestone in the development of PAD4 inhibitors. As a first-generation compound, it has provided a valuable chemical scaffold for the design of more potent and selective inhibitors like GSK199 and GSK484. The detailed characterization of these molecules has not only elucidated the critical role of PAD4 in NET formation and other cellular processes but has also paved the way for the exploration of PAD4 inhibition as a therapeutic strategy for a range of diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this promising area of therapeutic intervention.

References

- 1. bionews.com [bionews.com]

- 2. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

The Discovery and Development of GSK121: A Technical Overview of a Novel PAD4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK121 is a selective, reversible inhibitor of Protein Arginine Deiminase 4 (PAD4), an enzyme implicated in the pathogenesis of various inflammatory diseases and cancers through its role in the formation of Neutrophil Extracellular Traps (NETs). Identified through the screening of GlaxoSmithKline's DNA-encoded small-molecule libraries, this compound served as a crucial lead compound in the development of more potent and specific PAD4 inhibitors, such as GSK199 and GSK484.[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound and its analogues, detailing the experimental protocols and quantitative data that have defined their development.

Introduction to PAD4 and NETosis

Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, most notably histones.[2] This post-translational modification, known as citrullination or deimination, neutralizes the positive charge of arginine, leading to a weakening of the electrostatic interactions between histones and DNA. This process is a critical step in chromatin decondensation, a hallmark of a specialized form of neutrophil cell death called NETosis.

During NETosis, neutrophils release a web-like structure of decondensed chromatin, known as Neutrophil Extracellular Traps (NETs), which are decorated with various antimicrobial proteins. While NETs play a role in the innate immune response by trapping and killing pathogens, excessive or dysregulated NET formation has been linked to the pathophysiology of a range of diseases, including rheumatoid arthritis, lupus, thrombosis, and certain cancers.[1] Consequently, the inhibition of PAD4 has emerged as a promising therapeutic strategy for these conditions.

The Discovery of this compound

This compound was identified as a lead compound for PAD4 inhibitor development through the screening of GlaxoSmithKline's extensive DNA-encoded small-molecule libraries.[1][2] This screening effort led to the identification of a novel chemical scaffold with inhibitory activity against PAD4. Subsequent optimization of this initial hit resulted in the development of this compound and its more potent analogues, GSK199 and GSK484.[1][2][3]

Mechanism of Action and Signaling Pathway

This compound and its derivatives are reversible inhibitors of PAD4.[1][3] They exert their effect by binding to the active site of the enzyme, preventing the citrullination of its substrates. The PAD4-mediated signaling pathway leading to NETosis is a key target of these inhibitors.

The process of NETosis can be initiated by various stimuli, including pathogens and inflammatory mediators. This activation leads to an influx of calcium into the neutrophil, which in turn activates PAD4. Activated PAD4 translocates to the nucleus and citrullinates histones, leading to chromatin decondensation. This is followed by the rupture of the nuclear and plasma membranes, and the release of NETs into the extracellular space. By inhibiting PAD4, this compound blocks this critical early step in the NETosis cascade.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the data for its more potent analogues, GSK199 and GSK484, provide a strong indication of the potential of this chemical series.

| Compound | Target | Assay Type | IC50 (no Ca2+) | IC50 (2 mM Ca2+) | Reference |

| GSK199 | PAD4 | Binding | 200 nM | 1 µM | [1][3][4] |

| GSK484 | PAD4 | Binding | 50 nM | 250 nM | [1][3][5] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and characterization of this compound and its analogues.

Fluorescence Polarization (FP) Competition Binding Assay

This assay is used to determine the binding affinity of inhibitors to PAD4.

Protocol:

-

Reagent Preparation:

-

Recombinant human PAD4 enzyme is diluted in assay buffer (e.g., 100 mM HEPES, 50 mM NaCl, 1 mM DTT, pH 7.6).

-

A fluorescently labeled PAD4 ligand (tracer) is prepared at a constant concentration.

-

Serial dilutions of the test compound (this compound) are prepared in DMSO and then diluted in assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, the PAD4 enzyme and fluorescent tracer are added to each well.

-

The serially diluted test compound is then added to the wells.

-

The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

The data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.

-

The IC50 value, the concentration of inhibitor that displaces 50% of the fluorescent tracer, is determined by fitting the data to a sigmoidal dose-response curve.

-

PAD4 Functional Assay (Ammonia Release)

This assay measures the enzymatic activity of PAD4 by detecting the release of ammonia, a byproduct of the citrullination reaction.[6][7][8][9][10]

Protocol:

-

Reagent Preparation:

-

PAD4 enzyme is diluted in assay buffer.

-

The substrate, N-α-benzoyl-L-arginine ethyl ester (BAEE), is prepared in assay buffer.[6]

-

A detection reagent containing o-phthalaldehyde (OPA) and a reducing agent (e.g., DTT or 2-mercaptoethanol) is prepared.

-

Serial dilutions of the test compound (this compound) are prepared.

-

-

Enzymatic Reaction:

-

The PAD4 enzyme is pre-incubated with the test compound or vehicle control in a 96-well plate.

-

The reaction is initiated by the addition of the BAEE substrate.

-

The reaction is allowed to proceed at 37°C for a specific time (e.g., 30-60 minutes).

-

-

Ammonia Detection and Data Analysis:

-

The reaction is stopped, and the OPA detection reagent is added. This reagent reacts with the ammonia produced to form a fluorescent product.

-

The fluorescence is measured using a plate reader (e.g., excitation at 360 nm and emission at 465 nm).

-

The amount of ammonia produced is proportional to the PAD4 activity. The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

In Vitro NETosis Assay (Immunofluorescence)

This assay visualizes and quantifies the formation of NETs by neutrophils in response to a stimulus.[11][12][13][14]

Protocol:

-

Neutrophil Isolation and Treatment:

-

Neutrophils are isolated from fresh human or mouse blood.

-

The isolated neutrophils are seeded onto coverslips in a multi-well plate and allowed to adhere.

-

The cells are then pre-incubated with the test compound (this compound) or vehicle control.

-

-

NETosis Induction and Fixation:

-

NETosis is induced by adding a stimulus, such as phorbol 12-myristate 13-acetate (PMA), ionomycin, or bacteria.

-

The cells are incubated at 37°C to allow for NET formation.

-

After the incubation period, the cells are fixed with paraformaldehyde.

-

-

Immunostaining and Imaging:

-

The fixed cells are permeabilized and then stained with primary antibodies against NET components, such as citrullinated histone H3 (H3Cit) and myeloperoxidase (MPO).

-

The cells are then stained with fluorescently labeled secondary antibodies and a DNA stain (e.g., DAPI or Hoechst).

-

The coverslips are mounted on microscope slides and imaged using a fluorescence microscope.

-

-

Quantification:

-

NET formation can be quantified by counting the number of NET-releasing cells or by measuring the area of the NETs in the captured images.

-

Conclusion

This compound was a pivotal discovery in the pursuit of therapeutic agents targeting PAD4. Although it was a lead compound that was further optimized to produce more potent inhibitors, its discovery validated PAD4 as a druggable target for diseases driven by excessive NETosis. The experimental methodologies detailed in this guide provide a framework for the continued investigation of PAD4 inhibitors and their potential to treat a range of inflammatory and autoimmune disorders, as well as certain types of cancer. The ongoing research in this area holds significant promise for the development of novel therapies for these challenging diseases.

References

- 1. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bionews.com [bionews.com]

- 3. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A New Approach for Assessment of Neutrophil Extracellular Traps Through Immunofluorescence Staining in Whole Blood Smears [bio-protocol.org]

- 13. mdpi.com [mdpi.com]

- 14. Immunofluorescence Imaging of Neutrophil Extracellular Traps in Human and Mouse Tissues [jove.com]

The Impact of GSK121 on Histone Citrullination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor GSK121 and its impact on histone citrullination. The document consolidates quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to serve as a comprehensive resource for researchers in epigenetics, inflammation, and drug discovery.

Introduction

Histone citrullination, the conversion of arginine residues to citrulline on histone tails, is a post-translational modification catalyzed by Peptidylarginine Deiminase (PAD) enzymes, primarily PAD4 in the nucleus. This modification neutralizes the positive charge of arginine, leading to a more relaxed chromatin structure. While crucial for processes like neutrophil extracellular trap (NET) formation in the innate immune response, aberrant histone citrullination is implicated in the pathogenesis of various diseases, including autoimmune disorders and cancer. This compound is a selective inhibitor of PAD4, and understanding its mechanism and effects is pivotal for the development of novel therapeutics targeting histone citrullination.

Quantitative Data: Biochemical Potency of this compound and Derivatives

This compound was identified as a lead compound from a DNA-encoded small-molecule library screen against full-length PAD4. Subsequent optimization led to the development of more potent inhibitors, GSK199 and GSK484. The following tables summarize the biochemical potency of these compounds against PAD4.

Table 1: Biochemical Potency of PAD4 Inhibitors in a Fluorescence Polarization (FP) Binding Assay

| Compound | Calcium Concentration | Apparent Kd (nM) |

| This compound | 0 mM | 2000 |

| 0.2 mM | >10000 | |

| 2 mM | >10000 | |

| 10 mM | >10000 | |

| GSK199 | 0 mM | 200 |

| 0.2 mM | 1000 | |

| 2 mM | 1000 | |

| 10 mM | >10000 | |

| GSK484 | 0 mM | 50 |

| 0.2 mM | 250 | |

| 2 mM | 250 | |

| 10 mM | 10000 |

Data sourced from Lewis, H. D. et al. Nat. Chem. Biol. 11, 189–191 (2015).

Table 2: Functional Inhibition of PAD4 by this compound Derivatives

| Compound | Assay | IC50 (nM) |

| GSK199 | BAEE Substrate Citrullination (0.2 mM Ca2+) | 1000 |

| GSK484 | BAEE Substrate Citrullination (0.2 mM Ca2+) | 250 |

BAEE (Benzoyl-L-arginine ethyl ester) is a synthetic substrate for PAD4. Data sourced from Lewis, H. D. et al. Nat. Chem. Biol. 11, 189–191 (2015).

Experimental Protocols

This section details the methodologies for key experiments to assess the impact of this compound on histone citrullination.

In Vitro Histone Citrullination Assay

This protocol is adapted from standard in vitro PAD4 activity assays and can be used to evaluate the inhibitory effect of this compound.

Materials:

-

Recombinant human PAD4 enzyme

-

Calf thymus histones or specific histone H3 peptides

-

This compound (or other inhibitors) dissolved in DMSO

-

Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl2, 5 mM DTT

-

Anti-citrullinated histone H3 antibody

-

Secondary antibody conjugated to HRP

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescence substrate

Procedure:

-

Prepare a reaction mixture containing assay buffer, histones (e.g., 1 µg), and varying concentrations of this compound.

-

Initiate the reaction by adding recombinant PAD4 (e.g., 100 ng).

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against citrullinated histone H3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

Cellular Assay for Histone Citrullination

This protocol describes the assessment of this compound's ability to inhibit histone citrullination in a cellular context, for example, in HL-60 cells differentiated into neutrophil-like cells.

Materials:

-

HL-60 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Differentiation agent (e.g., DMSO or all-trans retinoic acid)

-

Calcium ionophore (e.g., A23187 or ionomycin)

-

This compound

-

Cell lysis buffer

-

Antibodies for Western blotting (anti-citrullinated histone H3, anti-histone H3)

Procedure:

-

Differentiate HL-60 cells into a neutrophil-like phenotype.

-

Pre-incubate the differentiated cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a calcium ionophore (e.g., 4 µM ionomycin) for 1-4 hours to induce histone citrullination.

-

Harvest the cells and prepare whole-cell lysates.

-

Perform Western blotting as described in the in vitro assay protocol to detect the levels of citrullinated histone H3. Use an antibody against total histone H3 as a loading control.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol can be used to investigate the effect of this compound on the levels of citrullinated histones at specific gene promoters.

Materials:

-

Cells treated with or without this compound and a stimulus for citrullination

-

Formaldehyde for cross-linking

-

Glycine for quenching

-

ChIP lysis buffer

-

Sufficient sonication equipment

-

Anti-citrullinated histone H3 antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification and qPCR

Procedure:

-

Cross-link proteins to DNA by adding formaldehyde to the cell culture medium.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight with an anti-citrullinated histone H3 antibody.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating in the presence of proteinase K.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways involved in histone citrullination and the mechanism of action of this compound.

Conclusion

This compound serves as a valuable tool compound for investigating the biological roles of PAD4-mediated histone citrullination. Although its potency is lower than its optimized derivatives, GSK199 and GSK484, it effectively inhibits PAD4, particularly in its calcium-free state. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the impact of PAD4 inhibition on histone modifications, gene expression, and disease pathology. The continued exploration of PAD4 inhibitors like this compound holds significant promise for the development of novel therapeutic strategies for a range of human diseases.

The Double-Edged Sword: Unraveling the Function of PAD4 in Cancer Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidylarginine deiminase 4 (PAD4), an enzyme responsible for the post-translational modification of proteins through citrullination, has emerged as a critical player in the landscape of cancer biology. Initially recognized for its role in autoimmune diseases like rheumatoid arthritis, a growing body of evidence now implicates PAD4 in the initiation, progression, and metastasis of various malignancies.[1][2][3] This enzyme's ability to convert arginine residues to citrulline within target proteins, including histones and non-histone proteins, leads to significant alterations in protein structure and function, thereby impacting fundamental cellular processes such as gene regulation, DNA damage response, and cell death pathways.[2][4][5][6] Furthermore, PAD4 is a key mediator of neutrophil extracellular trap (NET) formation, a process increasingly linked to cancer-associated thrombosis, metastasis, and modulation of the tumor microenvironment.[1][2][7] This guide provides a comprehensive technical overview of the multifaceted functions of PAD4 in cancer, with a focus on its enzymatic activity, involvement in signaling pathways, and its potential as a therapeutic target.

Data Presentation

Quantitative Analysis of PAD4 Expression and Prognostic Significance

Pathological studies have demonstrated the overexpression of PAD4 in a wide array of human cancers, including breast, lung, hepatocellular, colorectal, and ovarian carcinomas.[1] However, its prognostic significance can be context-dependent, varying with cancer type and the subcellular localization of the enzyme.

Table 1: Prognostic Significance of PAD4 Expression in Colorectal Cancer

| Patient Cohort | PAD4 Localization | Correlation with Overall Survival | Impact on Survival Time | p-value |

| Colorectal Cancer | Cytoplasmic (High Expression) | Positive | Increased from 48.1 to 71.8 months | 0.001 |

| Colorectal Cancer | Nuclear (High Expression) | Positive | Increased from 55.4 to 74.0 months | 0.011 |

Table 2: In Vitro Efficacy of PAD4 Inhibitors

A number of small molecule inhibitors targeting PAD4 have been developed and are being investigated for their therapeutic potential in cancer. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.

| Inhibitor | Target(s) | Cancer Cell Line | IC50 (µM) |

| YW3-56 | Pan-PAD | U2OS (Osteosarcoma) | ~2.5 |

| JBI-589 | PAD4 | - | 0.122 |

| Cl-amidine | Pan-PAD | U2OS (Osteosarcoma) | ~200 |

| BB-Cl-amidine | Pan-PAD | U2OS (Osteosarcoma) | 8.8 |

Core Signaling Pathways Involving PAD4

PAD4 exerts its influence on cancer biology through its intricate involvement in several key signaling pathways. Its ability to citrullinate both histone and non-histone proteins allows it to modulate gene expression and protein function in a manner that can either promote or suppress tumorigenesis depending on the cellular context.

PAD4 and p53: A Complex Regulatory Dance

The tumor suppressor p53 is a master regulator of cellular stress responses, including cell cycle arrest and apoptosis. PAD4 has been shown to directly interact with p53 and function as a corepressor of p53 target genes.[8][9][10] By citrullinating histones at the promoter regions of genes like p21/CDKN1A, PAD4 can inhibit their transcription, thereby impeding p53-mediated cell cycle arrest.[4][8] Conversely, p53 can also transactivate the PADI4 gene, suggesting a complex feedback loop.[2][11]

PAD4 in the Tumor Microenvironment: The Role of NETosis

Within the tumor microenvironment, PAD4 plays a crucial role in the process of NETosis, where neutrophils release a web-like structure of decondensed chromatin decorated with granular proteins.[7] These NETs can promote cancer progression by trapping circulating tumor cells, facilitating metastasis, and inducing a pro-inflammatory and pro-thrombotic state.[7][12][13]

Experimental Protocols

In Vitro PAD4 Enzymatic Activity Assay

This protocol outlines a continuous spectrophotometric assay to measure PAD4 activity.

Materials:

-

Recombinant human PAD4 enzyme

-

Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8.0

-

Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)

-

CaCl2 solution

-

α-ketoglutarate (α-KG)

-

NADH

-

Glutamate dehydrogenase (GDH)

-

96-well microplate reader

Procedure:

-

Prepare the reaction mixture in a 96-well plate containing Assay Buffer, α-KG, NADH, and GDH.

-

Add the PAD4 enzyme to the reaction mixture and incubate for a specified time at 37°C.

-

Initiate the reaction by adding the substrate BAEE and CaCl2.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the enzyme activity based on the rate of NADH consumption.

Chromatin Immunoprecipitation (ChIP) for PAD4

This protocol describes the general steps for performing a ChIP assay to identify genomic regions where PAD4 is bound.

Materials:

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffer

-

Sonication equipment

-

Anti-PAD4 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR reagents

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-PAD4 antibody overnight.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-linking by heating in the presence of proteinase K.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

Analysis: Analyze the enriched DNA fragments by qPCR or sequencing to identify PAD4 binding sites.

Detection of NETosis in the Tumor Microenvironment

This protocol provides a method for visualizing NETs in tumor tissue sections using immunofluorescence.

Materials:

-

Formalin-fixed, paraffin-embedded tumor tissue sections

-

Antigen retrieval solution

-

Primary antibodies: anti-citrullinated histone H3 (H3Cit), anti-myeloperoxidase (MPO), or anti-neutrophil elastase (NE)

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize and rehydrate the tissue sections.

-

Antigen Retrieval: Perform heat-induced antigen retrieval to unmask epitopes.

-

Blocking: Block non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with primary antibodies against NET markers (e.g., anti-H3Cit and anti-MPO) overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.

-

Counterstaining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the slides and visualize the staining using a fluorescence microscope. NETs will appear as web-like structures co-localizing the signals for DNA (DAPI), citrullinated histones, and neutrophil-specific proteins.

Conclusion and Future Directions

PAD4 is a multifaceted enzyme with a complex and often contradictory role in cancer biology. Its ability to influence gene expression, modulate the tumor microenvironment through NETosis, and interact with key tumor suppressors like p53 positions it as a critical node in cancer signaling networks. The development of specific PAD4 inhibitors holds promise for novel therapeutic strategies, either as monotherapies or in combination with existing treatments. However, a deeper understanding of the context-dependent functions of PAD4 in different cancer types is crucial for the successful clinical translation of these inhibitors. Future research should focus on elucidating the precise molecular mechanisms that dictate the pro-tumorigenic versus tumor-suppressive roles of PAD4, identifying reliable biomarkers to predict response to PAD4-targeted therapies, and exploring the interplay between PAD4 and the host immune system in greater detail. This will pave the way for the rational design of therapeutic interventions that effectively harness the double-edged nature of this intriguing enzyme for the benefit of cancer patients.

References

- 1. PAD4 and Its Inhibitors in Cancer Progression and Prognosis [mdpi.com]

- 2. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Citrullination and the protein code: crosstalk between post-translational modifications in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The roles of PAD2- and PAD4-mediated protein citrullination catalysis in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting NETosis: nature’s alarm system in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of p53 Target Gene Expression by Peptidylarginine Deiminase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coordination of PAD4 and HDAC2 in the regulation of p53-target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elucidating the role of PADI4 in p53-mediated tumor suppression [coms.events]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Interplay of GSK121, PAD4, and NETosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms connecting the selective inhibitor GSK121 and its analogs to Peptidylarginine Deiminase 4 (PAD4) and the subsequent impact on Neutrophil Extracellular Trap (NET) formation, a process known as NETosis. This document details the signaling pathways, presents quantitative data on inhibitor potency, and outlines key experimental protocols for studying this critical axis in innate immunity and disease.

Peptidylarginine Deiminase 4 (PAD4): The Central Enzyme in NETosis

Peptidylarginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that plays a pivotal role in gene regulation and immune defense.[1] It catalyzes the post-translational modification of arginine residues into citrulline, a process called citrullination or deimination.[2] This conversion neutralizes the positive charge of the arginine side chain, which can significantly alter protein structure and function.

Among the five PAD isotypes, PAD4 is unique in possessing a nuclear localization sequence, allowing it to translocate into the nucleus of cells, particularly granulocytes like neutrophils.[3][4] Inside the nucleus, PAD4's primary substrates are histones (H2A, H3, and H4).[5] By citrullinating histones, PAD4 weakens the electrostatic interaction between the positively charged histones and the negatively charged DNA backbone.[4] This action is a crucial initiating step for chromatin decondensation, a hallmark of NETosis.[2][3][6] The activation of PAD4 is tightly regulated and dependent on intracellular calcium concentrations; calcium binding induces a conformational change that promotes its enzymatic activity.[2][7]

The Process of PAD4-Dependent NETosis

NETosis is a specialized form of cell death executed by neutrophils to combat pathogens. It involves the release of Neutrophil Extracellular Traps (NETs)—web-like structures composed of decondensed chromatin decorated with granular and nuclear antimicrobial proteins, such as myeloperoxidase (MPO) and neutrophil elastase (NE).[6][8] While essential for trapping and killing microbes, excessive or dysregulated NETosis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, thrombosis, and cancer.[7][9]

The signaling cascade leading to PAD4-dependent NETosis is initiated by various stimuli, including pathogens, inflammatory cytokines, and chemical agonists like phorbol 12-myristate 13-acetate (PMA).[6] The process generally follows these key steps:

-

Neutrophil Activation: Stimuli engage receptors on the neutrophil surface, triggering intracellular signaling pathways.

-

ROS Production: In many pathways, this leads to the activation of NADPH oxidase and the generation of reactive oxygen species (ROS).[2][6]

-

Calcium Mobilization: Intracellular calcium levels rise, a critical step for PAD4 activation.[6]

-

PAD4 Activation and Translocation: Elevated calcium levels activate PAD4, which then translocates into the nucleus.

-

Histone Citrullination: Nuclear PAD4 citrullinates histones, leading to the loss of their positive charge.[2][5]

-

Chromatin Decondensation: The neutralization of histone charges results in the dramatic unraveling and decondensation of tightly packed chromatin.[2][4]

-

Nuclear and Plasma Membrane Disruption: The nuclear envelope breaks down, allowing the decondensed chromatin to mix with cytoplasmic and granular proteins. Subsequently, the plasma membrane ruptures.

-

NET Release: The mixture of chromatin and antimicrobial proteins is expelled from the cell, forming the functional NET.[10]

It is important to note that while PAD4 is essential for NETosis in many contexts, particularly in mouse models, PAD4-independent pathways of NET formation also exist.[11][12][13]

This compound and its Analogs: Selective PAD4 Inhibition

A series of potent and selective PAD4 inhibitors have been developed, originating from the lead compound This compound .[7][14][15] Through optimization of this initial hit, more potent, reversible, and cell-permeable analogs such as GSK484 and GSK199 were identified.[15]

These compounds exhibit a novel inhibitory mechanism; they are reversible inhibitors that preferentially bind to the low-calcium or calcium-free conformation of PAD4.[7][16][17] This is in contrast to earlier irreversible inhibitors that favored the calcium-bound, active state of the enzyme. By binding to the less active form of PAD4, these GSK compounds effectively lock the enzyme in an inhibited state, preventing its catalytic activity even in the presence of calcium. This selective action blocks the citrullination of PAD4's target proteins within neutrophils and consequently disrupts the formation of NETs.[17]

The following tables summarize the quantitative data for the PAD4 inhibitors GSK484 and GSK199.

Table 1: Biochemical Potency of GSK PAD4 Inhibitors

| Compound | Assay Type | Calcium Concentration | IC50 / Potency | Reference |

|---|---|---|---|---|

| GSK484 | Fluorescence Polarization (Binding) | 0 mM | ~50 nM | [7][16] |

| Fluorescence Polarization (Binding) | 2 mM | 250 nM | [7][16] | |

| NH3 Release (Functional) | 0.2 mM | 250 nM | [7] | |

| GSK199 | Fluorescence Polarization (Binding) | 0 mM | ~200 nM | [7] |

| Fluorescence Polarization (Binding) | 2 mM | 1 µM | [7] |

| | NH3 Release (Functional) | 0.2 mM | 1.1 µM |[7] |

Table 2: Exemplary Concentrations of GSK484 Used in Experimental Models

| Model System | Treatment | Purpose | Reference |

|---|---|---|---|

| Mouse Model (Cancer-associated kidney injury) | 4 mg/kg daily (in vivo) | Suppress NETosis in peripheral blood | [16] |

| Mouse Model (Experimental colitis) | 4 mg/kg (intraperitoneal) | Diminish NET density in colon mucosa | [18] |

| Human Neutrophils (in vitro) | 10 µM | Inhibit NETosis induced by PMA/A23187 |[19] |

Experimental Protocols for Studying PAD4 Inhibition of NETosis

Assessing the efficacy of PAD4 inhibitors like this compound and its analogs requires robust and reproducible experimental methodologies. Below is a generalized protocol consolidating common techniques cited in the literature for an in vitro NETosis inhibition assay.

A. Neutrophil Isolation

-

Source: Freshly drawn human peripheral blood (with anticoagulant) or bone marrow from mice.[20][21]

-

Protocol: Isolate neutrophils using density gradient centrifugation (e.g., with Ficoll-Paque or Polymorphprep). Perform hypotonic lysis to remove any remaining red blood cells. Resuspend the purified neutrophils (>90% purity) in an appropriate buffer like RPMI 1640.[20][21] Neutrophils are fragile; handle them gently, avoiding vortexing.[22]

B. NETosis Inhibition Assay

-

Cell Plating: Allow isolated neutrophils to adhere to glass-bottom plates or coverslips for approximately 15-30 minutes at 37°C.[20]

-

Inhibitor Pre-treatment: Add the PAD4 inhibitor (e.g., GSK484, typically at 1-10 µM) or a vehicle control (e.g., DMSO) to the cells. Incubate for 20-30 minutes at 37°C to allow for cell penetration.[19][20]

-

Stimulation: Induce NETosis by adding a stimulating agent such as PMA (e.g., 20-100 nM) or a calcium ionophore like ionomycin (e.g., 4 µM).[19][20]

-

Incubation: Incubate the plates for 2-4 hours at 37°C to allow for NET formation.

C. Quantification of NETosis

-

Method 1: Immunofluorescence Microscopy (Qualitative and Quantitative)

-

Fixation: Gently fix the cells with 2-4% paraformaldehyde (PFA).[20]

-

Permeabilization & Blocking: Permeabilize cells with a detergent like 0.1% Triton X-100 and block non-specific binding with a solution containing BSA or serum.[20]

-

Staining: Incubate with a primary antibody against a specific NET marker, such as anti-citrullinated Histone H3 (anti-CitH3), which is a direct product of PAD4 activity.[10][23] Also, stain for other NET components like MPO or neutrophil elastase.[10]

-

Visualization: Use a fluorescently labeled secondary antibody and a DNA counterstain (e.g., DAPI or Hoechst 33342) to visualize the web-like NET structures.[20] Quantification can be performed by counting NET-forming cells or measuring the area of extracellular DNA.

-

-

Method 2: ELISA for NET Components (Quantitative)

-

Method 3: Fluorometric DNA Quantification (High-Throughput)

-

Add a cell-impermeant DNA dye (e.g., SYTOX Green) to the neutrophil culture at the time of stimulation.[8]

-

This dye will only fluoresce upon binding to the extracellular DNA released during NETosis.

-

Measure the fluorescence intensity over time using a plate reader. This provides a kinetic and high-throughput quantification of NET release.[8]

-

Conclusion

The link between this compound-related inhibitors, PAD4, and NETosis represents a cornerstone of our current understanding of neutrophil biology and its role in disease. PAD4's function as the catalyst for histone citrullination makes it a critical control point in the pathway of chromatin decondensation and NET release. The development of selective, reversible inhibitors like GSK484 has provided invaluable chemical tools to dissect this pathway with precision. These inhibitors not only confirm the enzymatic role of PAD4 in NETosis but also establish a pharmacological basis for targeting excessive NET formation in a range of inflammatory, autoimmune, and thrombotic disorders. The experimental protocols outlined herein provide a framework for researchers to further explore this axis and evaluate the therapeutic potential of PAD4 inhibition.

References

- 1. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptidylarginine deiminase 4: a nuclear button triggering neutrophil extracellular traps in inflammatory diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epicypher.com [epicypher.com]

- 6. Neutrophil extracellular traps - Wikipedia [en.wikipedia.org]

- 7. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. intjmorphol.com [intjmorphol.com]

- 9. The Citrullination-Neutrophil Extracellular Trap Axis in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. A Critical Reappraisal of Neutrophil Extracellular Traps and NETosis Mimics Based on Differential Requirements for Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. bionews.com [bionews.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. caymanchem.com [caymanchem.com]

- 18. The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubcompare.ai [pubcompare.ai]

- 21. Protocol for analysis of mouse neutrophil NETosis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Isolation of Neutrophil Nuclei for Use in NETosis Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Role of GSK121 in Gene Regulation Through PAD4 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of GSK121, a selective inhibitor of Protein Arginine Deiminase 4 (PAD4), and its pivotal role in gene regulation. Through the modulation of histone citrullination, this compound offers a powerful tool to investigate the epigenetic control of gene expression and presents a promising avenue for therapeutic intervention in various diseases, including cancer and autoimmune disorders.

Introduction: PAD4 and its Role in Gene Regulation

Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on histone and non-histone proteins. This post-translational modification, known as citrullination or deimination, neutralizes the positive charge of arginine, leading to alterations in protein structure and function.[1]

In the context of gene regulation, PAD4-mediated citrullination of histones, particularly Histone H3 and H4, plays a crucial role.[2] By converting arginine to citrulline, PAD4 can counteract the effects of histone arginine methylation, a mark often associated with active transcription. This "demethylimination" can lead to chromatin decondensation and either activation or repression of gene expression, depending on the genomic context and the specific arginine residue targeted.[2][3] PAD4 has been shown to be recruited to the promoters of specific genes, such as those regulated by the estrogen receptor and p53, where it modulates their transcription.[2][3]

This compound and other PAD4 Inhibitors: A Quantitative Comparison

This compound was one of the initial compounds identified in a screen for PAD4 inhibitors.[4] Its discovery and subsequent optimization have led to the development of more potent and selective inhibitors. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Below is a comparative summary of the IC50 values for this compound and other notable PAD4 inhibitors.

| Inhibitor | Target(s) | IC50 (PAD4) | Notes |

| This compound | PAD4 | Not explicitly quantified in the provided results, but served as a lead compound for more potent inhibitors.[4] | A selective PAD4 inhibitor. |

| GSK484 | PAD4 | 50 nM (in the absence of Ca2+), 250 nM (in the presence of 2 mM Ca2+)[5][6] | A potent, selective, and reversible PAD4 inhibitor.[5][7] |

| GSK199 | PAD4 | 200 nM (in the absence of Ca2+)[8][9][10] | An orally active, reversible, and selective PAD4 inhibitor.[8] |

| Cl-amidine | Pan-PAD | 5.9 µM[11][12][13][14] | An irreversible pan-PAD inhibitor, also inhibiting PAD1 (0.8 µM) and PAD3 (6.2 µM).[11][12][13] |

Signaling Pathways Modulated by PAD4 Inhibition

PAD4 is implicated in various signaling pathways that are crucial in both normal cellular processes and disease states. By inhibiting PAD4, this compound and related compounds can modulate these pathways, leading to downstream effects on gene expression, inflammation, and cell fate.

PAD4 in p53-Mediated Gene Expression

PAD4 can act as a corepressor of the tumor suppressor p53.[3] It is recruited to the promoters of certain p53 target genes, where it citrullinates histones, leading to transcriptional repression. Inhibition of PAD4 can therefore enhance the expression of p53 target genes involved in cell cycle arrest and apoptosis.

PAD4 in TGF-β Signaling and Epithelial-to-Mesenchymal Transition (EMT)

PAD4 has been shown to interact with and citrullinate GSK3β, a key regulator of various signaling pathways, including the Transforming Growth Factor-beta (TGF-β) pathway.[15] Dysregulation of PAD4-mediated citrullination of nuclear GSK3β can activate TGF-β signaling, a critical inducer of Epithelial-to-Mesenchymal Transition (EMT), a process involved in cancer metastasis.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides comprehensive protocols for key experiments used to characterize the activity and effects of PAD4 inhibitors like this compound.

In Vitro PAD4 Enzyme Inhibition Assay (Ammonia Release)

This assay measures the activity of PAD4 by detecting the ammonia released during the citrullination reaction. The amount of ammonia produced is proportional to the enzyme's activity, and a decrease in ammonia indicates inhibition.

Materials:

-

Recombinant human PAD4 enzyme

-

PAD Assay Buffer (e.g., 50 mM HEPES, pH 7.7, 10 mM CaCl2, with freshly added 1 M DTT to a final concentration of 5 mM)

-

PAD Substrate (e.g., N-α-benzoyl-L-arginine ethyl ester - BAEE)

-

PAD Stop Solution (e.g., a citrate solution to chelate calcium)

-

PAD Ammonia Detector (reacts with ammonia to produce a fluorescent product)

-

This compound or other test inhibitors dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare Reagents: Dilute the PAD4 enzyme and substrate in PAD Assay Buffer to their working concentrations. Prepare serial dilutions of the test inhibitor.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

100% Initial Activity Wells: 155 µL of PAD Assay Buffer, 10 µL of diluted PAD4, and 5 µL of solvent.

-

Background Wells: 165 µL of PAD Assay Buffer and 5 µL of solvent.

-

Inhibitor Wells: 155 µL of PAD Assay Buffer, 10 µL of diluted PAD4, and 5 µL of the test inhibitor at various concentrations.

-

-

Pre-incubation: Incubate the plate for 5 minutes at room temperature.

-

Initiate Reaction: Add 10 µL of the PAD Substrate to all wells.

-

Incubation: Cover the plate and incubate for 30 minutes at 37°C.

-

Stop Reaction: Add 20 µL of PAD Stop Solution to all wells.

-

Detection: Add 10 µL of PAD Ammonia Detector to all wells.

-

Final Incubation: Cover the plate and incubate for 15 minutes at 37°C.

-

Measurement: Read the fluorescence at an excitation wavelength of 405-415 nm and an emission wavelength of 470-480 nm.

-

Data Analysis: Subtract the average background fluorescence from all readings. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Citrullination

ChIP-seq is a powerful technique to identify the genome-wide localization of histone modifications. This protocol is specifically tailored for the analysis of histone citrullination.

Materials:

-

Cells or tissues of interest

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffers

-

Sonicator or Micrococcal Nuclease (MNase) for chromatin fragmentation

-

Antibody specific for citrullinated histones (e.g., anti-Histone H3 (citrulline R2 + R8 + R17))

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for sequencing library preparation (e.g., Illumina TruSeq ChIP Library Prep Kit)[9]

-

Next-generation sequencer

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[14]

-

Cell Lysis and Chromatin Fragmentation: Lyse the cells to isolate nuclei. Fragment the chromatin to a size range of 200-500 bp using either sonication or MNase digestion. For histone modifications, MNase digestion of native (non-cross-linked) chromatin can provide high-resolution data.[5]

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the cleared chromatin overnight at 4°C with an antibody specific to citrullinated histone H3.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washing: Wash the beads with a series of buffers of increasing stringency to remove non-specifically bound proteins and DNA.[8]

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads. Reverse the formaldehyde cross-links by heating in the presence of high salt.

-

DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and proteins, respectively. Purify the DNA using a standard DNA purification kit.

-

Library Preparation:

-

Perform end-repair, A-tailing, and ligation of sequencing adapters to the purified ChIP DNA.[9]

-

Amplify the library by PCR.

-

Perform size selection of the library.

-

-

Sequencing and Data Analysis: Sequence the prepared library on a next-generation sequencing platform. Align the sequence reads to a reference genome and perform peak calling to identify regions enriched for histone citrullination.

Conclusion

This compound and its more potent derivatives are invaluable tools for dissecting the intricate role of PAD4 in gene regulation. By selectively inhibiting PAD4, researchers can elucidate the downstream consequences of altered histone citrullination on various cellular processes. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for scientists and drug development professionals aiming to further explore the therapeutic potential of targeting PAD4 in a range of human diseases. The continued investigation into PAD4 inhibitors holds great promise for the development of novel epigenetic therapies.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ChIP-Seq Library Preparation Kits [genohub.com]

- 8. Multiplexed chromatin immunoprecipitation sequencing for quantitative study of histone modifications and chromatin factors | Springer Nature Experiments [experiments.springernature.com]

- 9. Iterative Fragmentation Improves the Detection of ChIP-seq Peaks for Inactive Histone Marks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iDeal ChIP-seq kit for Histones & Library Preparation kit [diagenode.com]

- 11. Video: Fluorescence-based Monitoring of PAD4 Activity via a Pro-fluorescence Substrate Analog [jove.com]

- 12. tandfonline.com [tandfonline.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. Methods for Analyzing Histone Citrullination in Chromatin Structure and Gene Regulation | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide: GSK121, a Selective PAD4 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK121 is a selective, small-molecule inhibitor of Protein Arginine Deiminase 4 (PAD4).[1][2] It was identified as an initial screening compound that led to the development of more potent PAD4 inhibitors, such as GSK484 and GSK199.[3][4][5] PAD4 is a critical enzyme in the post-translational modification process of citrullination, where it converts arginine residues to citrulline. This process is implicated in various physiological and pathological conditions, including gene regulation, inflammation, autoimmune diseases, and the formation of Neutrophil Extracellular Traps (NETs).[5] this compound serves as a valuable research tool for studying the biological roles of PAD4 and the therapeutic potential of its inhibition.

Chemical and Physical Properties

This compound is typically available as a trifluoroacetate salt.[3] Its core structure features a benzimidazolyl-piperidine moiety. The detailed chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Formal Name | (3-amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanone, 2,2,2-trifluoroacetate | [3] |

| CAS Number | 1652591-80-4 | [3] |

| Molecular Formula | C₂₃H₂₅N₅O • CF₃COOH | [3] |

| Formula Weight | 501.5 g/mol | [3] |

| Purity | ≥98% | [3] |

| Formulation | A crystalline solid | [3] |

| SMILES String | NC1CN(C(C2=CC(N=C(C3=CC(C=CC=C4)=C4N3C)N5C)=C5C=C2)=O)CCC1.FC(F)(C(O)=O)F | [3] |

| UV max (λ) | 225, 319 nm | [3] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 10 mg/mL | [3] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | |

| Stability | ≥ 4 years | [3] |

Mechanism of Action and Biological Activity

This compound selectively inhibits the enzymatic activity of PAD4.[1] PAD4 catalyzes the conversion of arginine residues on proteins, notably histones, to citrulline. This modification neutralizes the positive charge of arginine, weakening electrostatic interactions and leading to changes in protein structure and function.

Quantitative Data

The primary reported quantitative measure of this compound's activity is its half-maximal inhibitory concentration (IC50).

| Parameter | Value | Description | Reference |

| IC50 | 3.2 µM | Inhibition of citrullination of PAD4 target proteins in a functional assay. | [3][4][5] |

Signaling Pathway

PAD4 is a key enzyme in the process of NETosis, a form of programmed cell death in neutrophils that results in the release of Neutrophil Extracellular Traps (NETs). NETs are web-like structures of decondensed chromatin and granular proteins that trap and kill pathogens. However, excessive NET formation is implicated in the pathology of various inflammatory and autoimmune diseases. This compound, by inhibiting PAD4, blocks a critical step in this pathway.

Caption: this compound inhibits PAD4 activation, a key step in the NETosis signaling pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of PAD4 inhibitors. Below are representative methodologies for an in vitro PAD4 inhibition assay and a cell-based NET formation assay.

In Vitro PAD4 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available PAD4 inhibitor screening kits and provides a method to quantify the enzymatic activity of PAD4.

Objective: To determine the IC50 value of this compound by measuring the inhibition of PAD4-catalyzed citrullination of a synthetic substrate.

Materials:

-

Human recombinant PAD4 enzyme

-

PAD Assay Buffer (e.g., 50 mM HEPES, pH 7.7, 10 mM CaCl₂, 5 mM DTT)

-

Fluorescent substrate (e.g., N-α-benzoyl-L-arginine ethyl ester - BAEE, or a peptide-based substrate)

-

Detector/Developer solution

-

This compound stock solution (in DMSO)

-

96-well black, flat-bottom plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in PAD Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

Enzyme and Inhibitor Incubation:

-

Add 20 µL of diluted PAD4 enzyme to each well of the 96-well plate.

-

Add 5 µL of the this compound dilutions or vehicle control (DMSO in assay buffer) to the respective wells.

-

Include "background" wells with assay buffer and vehicle, but no enzyme.

-

Include "100% activity" wells with enzyme and vehicle.

-

-

Pre-incubation: Cover the plate and incubate for 10-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 25 µL of the fluorescent substrate to all wells to start the reaction.

-

Incubation: Cover the plate and incubate for 20-60 minutes at 37°C.

-

Reaction Termination and Signal Development: Add 50 µL of the developer solution to all wells. This stops the enzymatic reaction and allows the fluorescent signal to develop. Incubate for 10 minutes at room temperature, protected from light.

-

Fluorescence Measurement: Read the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the chosen substrate (e.g., Ex: 405-415 nm, Em: 470-480 nm for ammonia-based detection).

-

Data Analysis:

-

Subtract the average fluorescence of the background wells from all other wells.

-

Calculate the percent inhibition for each this compound concentration relative to the 100% activity control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based NET Formation Assay

This protocol describes the induction of NETosis in isolated neutrophils and its inhibition by this compound.

Objective: To visually and quantitatively assess the ability of this compound to inhibit NET formation in primary human neutrophils.

Materials:

-

Freshly isolated human neutrophils

-

RPMI 1640 medium

-